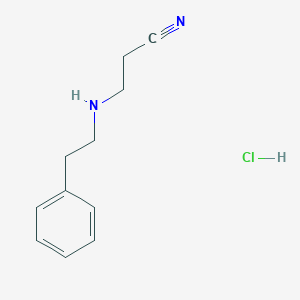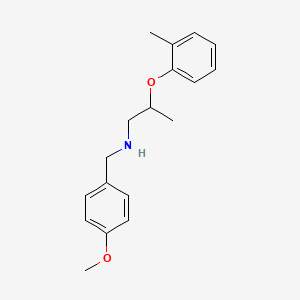
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine
Vue d'ensemble
Description
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine, also known as N-Methyl-4-methoxybenzylamphetamine (N-Methyl-4-MB), is a synthetic compound of the phenethylamine class. It is an analogue of the popular recreational drug methamphetamine, and has been studied extensively by scientists in recent years due to its potential applications in the medical field. N-Methyl-4-MB has been used in the synthesis of a variety of compounds and has been studied for its potential therapeutic effects.
Applications De Recherche Scientifique
N-Methyl-4-MB has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including the popular psychedelic drug 2C-B. It has also been studied for its potential therapeutic effects, such as its ability to act as a psychostimulant and its potential to be used as an antidepressant. Additionally, it has been studied for its potential to act as an anti-inflammatory agent and to treat neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-Methyl-4-MB is not yet fully understood. However, it is believed to act as a psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It is also believed to act as an antidepressant by increasing the levels of certain neurotransmitters in the brain. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-Methyl-4-MB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to an increase in energy, focus, and alertness. It has also been shown to reduce levels of pro-inflammatory cytokines, which can lead to a decrease in inflammation and pain. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to an increase in mood and overall well-being.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-4-MB has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that N-Methyl-4-MB is a potent psychostimulant and should be handled with caution. Additionally, its effects can vary greatly depending on the individual, and it is important to use appropriate safety measures when conducting experiments with this compound.
Orientations Futures
N-Methyl-4-MB has a great deal of potential for future research. One potential direction is to further investigate its potential therapeutic effects, such as its ability to act as an anti-inflammatory agent and to treat neurological disorders. Additionally, further research could be conducted to investigate its potential as an antidepressant and its ability to increase the levels of certain neurotransmitters in the brain. Additionally, further research could be conducted to investigate its potential as a psychostimulant and its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Finally, further research could be conducted to investigate its potential as a recreational drug and its potential side effects.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-6-4-5-7-18(14)21-15(2)12-19-13-16-8-10-17(20-3)11-9-16/h4-11,15,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKHAJDYOZODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-2-(2-methylphenoxy)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




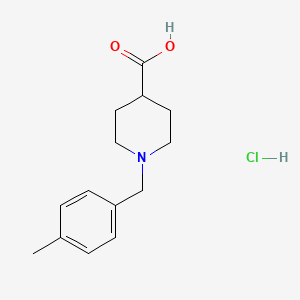

![[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1389150.png)
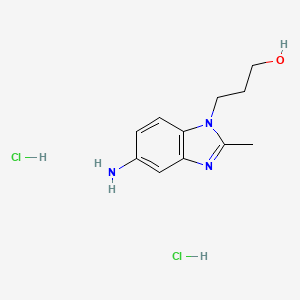
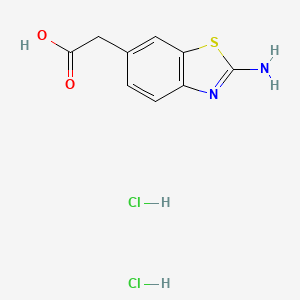
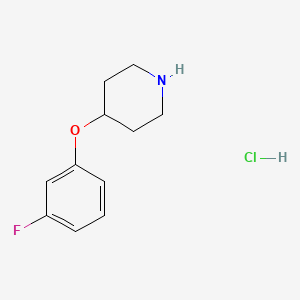
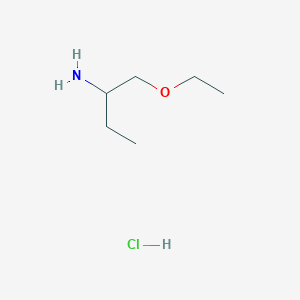

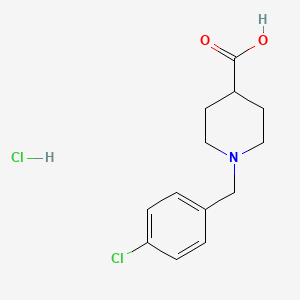
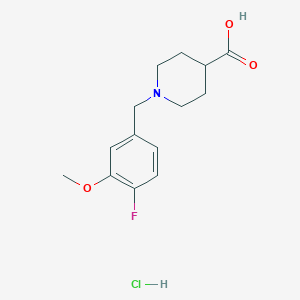
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)

